molecular formula C17H18ClN5O2 B503596 N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B503596
M. Wt: 359.8g/mol
InChI Key: HMLZFFABHQUEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by the presence of a tetrazole ring, a chlorobenzyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl alcohol with 3-methoxybenzyl chloride in the presence of a base to form an ether linkage. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The chlorobenzyl and methoxybenzyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18ClN5O2

Molecular Weight

359.8g/mol

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C17H18ClN5O2/c1-23-17(20-21-22-23)19-10-13-5-8-15(16(9-13)24-2)25-11-12-3-6-14(18)7-4-12/h3-9H,10-11H2,1-2H3,(H,19,20,22)

InChI Key

HMLZFFABHQUEAJ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Canonical SMILES

CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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